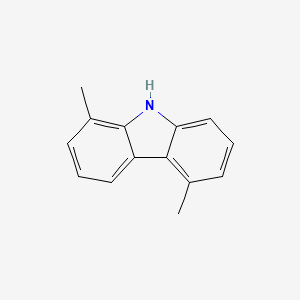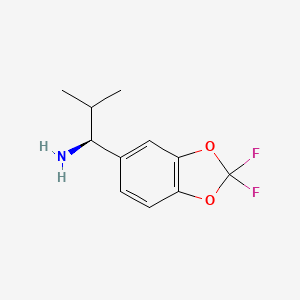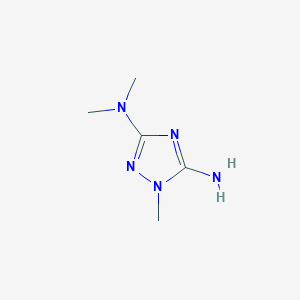![molecular formula C8H8N2O B13121913 3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Applications De Recherche Scientifique
3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets can vary depending on the specific biological context, but common targets include kinases and other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar fused ring system.
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and used in medicinal chemistry.
Pyrrolo[2,3-b]pyridine: Studied for its potential as a therapeutic agent.
Uniqueness
3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This compound’s distinct chemical properties make it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3-methyl-4H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(10)8(11)9-6/h2-4H,5H2,1H3 |
Clé InChI |
JHCZBRURBXJCTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C2=CC=CN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)




![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)

